molecular formula C13H12FN5O2 B282243 Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B282243
M. Wt: 289.26 g/mol
InChI Key: PFLLSEMCRCAECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is a novel chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various applications, including drug development, cancer treatment, and neurological disorders.

Mechanism of Action

The mechanism of action of Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes, such as topoisomerase II and tubulin. These enzymes are involved in the replication and division of cancer cells. By inhibiting their activity, Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which is essential for the metastasis of cancer. Additionally, this compound has been found to have neuroprotective effects, which can be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate is its potent anticancer activity. This compound has shown promising results in various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. However, one of the limitations of this compound is its toxicity. It has been found to be toxic to normal cells at higher concentrations, which can limit its use in clinical applications.

Future Directions

There are various future directions for the research on Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate. One of the significant future directions is the development of novel drugs based on this compound for the treatment of cancer and neurological disorders. Another future direction is the investigation of the mechanism of action of this compound to gain a better understanding of its biochemical and physiological effects. Additionally, the toxicity of this compound needs to be further investigated to determine its safety for clinical applications.

Synthesis Methods

The synthesis of Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate involves a multi-step process. The first step involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid to form 3-fluoro-1-(1-oxo-3-phenylpropyl)indolin-2-one. The second step involves the reaction of 3-fluoro-1-(1-oxo-3-phenylpropyl)indolin-2-one with hydrazine hydrate to form 3-fluoro-1-(1-phenyl-3-hydrazinylpropyl)indolin-2-one. The final step involves the reaction of 3-fluoro-1-(1-phenyl-3-hydrazinylpropyl)indolin-2-one with methyl 4,4-dimethyl-2,6-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of acetic acid to form Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate.

Scientific Research Applications

Methyl 7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate has shown promising results in various scientific research applications. One of the significant applications of this compound is in drug development. This compound has been used to develop novel drugs for the treatment of cancer, neurological disorders, and other diseases. It has been found to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also shown promising results in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C13H12FN5O2

Molecular Weight

289.26 g/mol

IUPAC Name

methyl 7-(3-fluorophenyl)-5-methyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H12FN5O2/c1-7-10(12(20)21-2)11(8-4-3-5-9(14)6-8)19-13(15-7)16-17-18-19/h3-6,11H,1-2H3,(H,15,16,18)

InChI Key

PFLLSEMCRCAECK-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)F)C(=O)OC

SMILES

CC1=C(C(N2C(=N1)N=NN2)C3=CC(=CC=C3)F)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=NN=N2)N1)C3=CC(=CC=C3)F)C(=O)OC

Origin of Product

United States

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